molecular formula C15H16ClNO3 B14018547 Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate

Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate

Cat. No.: B14018547
M. Wt: 293.74 g/mol
InChI Key: IQLKKQACLCFMDV-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and ethyl acetoacetate.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production: Industrial production methods may vary, but they generally involve scaling up the laboratory synthesis to larger reactors and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Reagents and Conditions: The choice of reagents and reaction conditions depends on the desired transformation. For example, substitution reactions may require polar aprotic solvents and elevated temperatures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often involves:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives:

    Similar Compounds: Examples include 2-chloroquinoline, 4-ethylquinoline, and 6-methoxyquinoline.

    Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C15H16ClNO3/c1-4-10-11-8-9(19-3)6-7-12(11)17-14(16)13(10)15(18)20-5-2/h6-8H,4-5H2,1-3H3

InChI Key

IQLKKQACLCFMDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC2=C1C=C(C=C2)OC)Cl)C(=O)OCC

Origin of Product

United States

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